Tris(dimethylamino)methylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

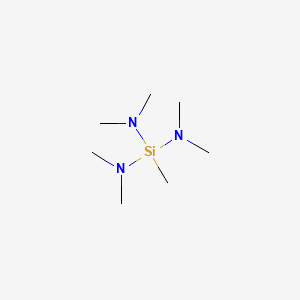

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)-methylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21N3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKKZIUZTWZKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063176 | |

| Record name | Heptamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-57-8 | |

| Record name | N,N,N′,N′,N′′,N′′,1-Heptamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethylsilanetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N,N',N',N'',N'',1-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMETHYLSILANETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6ES3FD95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(dimethylamino)methylsilane CAS number

An In-Depth Technical Guide to Tris(dimethylamino)methylsilane

CAS Number: 3768-57-8

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3768-57-8), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis methodologies, key applications, and critical safety protocols. We will explore the causality behind its reactivity and handling requirements, offering field-proven insights to ensure safe and effective utilization. The guide emphasizes the compound's role as a precursor in advanced material deposition and surface modification, areas of significant interest for medical devices and diagnostic platforms.

Core Introduction and Significance

This compound, identified by its CAS number 3768-57-8, is an aminosilane characterized by a central silicon atom bonded to one methyl group and three dimethylamino groups.[1][2] This structure imparts a unique reactivity profile, making it a valuable reagent and precursor in synthetic organic chemistry and materials science.[3] The key to its utility lies in the lability of the silicon-nitrogen (Si-N) bonds, which are susceptible to cleavage by protic sources, such as water, enabling controlled deposition and functionalization reactions. This reactivity, however, also dictates the stringent anhydrous handling conditions required for its use. Its primary significance is as a single-source precursor for the deposition of high-purity silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), which are integral to the fabrication of microelectronics and advanced medical devices.[3][4][5]

Chemical Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a flammable, moisture-sensitive liquid.[6] Its volatility and thermal stability are key attributes that make it an excellent precursor for vapor deposition techniques.[7]

| Property | Value | Source(s) |

| CAS Number | 3768-57-8 | [1][8][9] |

| Molecular Formula | C₇H₂₁N₃Si | [1][2][3] |

| Molecular Weight | 175.35 g/mol | [3][6][9] |

| Appearance | Clear to straw-colored liquid | [6][9] |

| Boiling Point | 55-56 °C @ 17 mmHg | [3][6] |

| Density | 0.85 g/mL at 22 °C | [3][6] |

| Flash Point | 30 °C | [3][6] |

| Melting Point | < -11 °C | [3][6] |

| Refractive Index | 1.432 @ 20 °C | [3][6] |

| Solubility | Reacts with water and alcohols | [6][10] |

| Stability | Stable in sealed containers under a dry, inert atmosphere. | [6][10] |

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved via the aminolysis of methyltrichlorosilane with dimethylamine. The core principle of this reaction is the nucleophilic substitution at the silicon center, where the nitrogen atom of dimethylamine displaces the chloride leaving groups.

Causality: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere).[11] This is because aminosilanes are highly susceptible to hydrolysis.[12] Any moisture present will react preferentially with the Si-Cl bonds of the starting material and the Si-N bonds of the product, leading to the formation of stable, but undesired, siloxanes and reducing the overall yield. The reaction is exothermic, and temperature control is crucial to prevent side reactions.[13]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-technology fields. Its application is not typically as a direct therapeutic agent in drug development, but rather as a critical enabling material for creating devices and surfaces used in the pharmaceutical and biotech industries.

-

Precursor for Thin Film Deposition: It is widely used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[4][7] These techniques allow for the growth of highly uniform thin films of silicon nitride, silicon oxide, or silicon carbonitride.[5][7] Such films are essential as dielectric layers in microelectronics or as biocompatible, protective coatings on medical implants and diagnostic sensors.[3]

-

Surface Modification: The reactivity of the Si-N bond allows for the functionalization of surfaces containing hydroxyl groups (e.g., glass, silica). This is leveraged in creating specialized chromatography phases or modifying the surfaces of microfluidic devices used in diagnostics and high-throughput screening.[3]

-

Polymer Synthesis: It serves as a monomer or cross-linking agent in the synthesis of specialized silicon-containing polymers (polycarbosilazanes), which can be pyrolyzed to form high-strength ceramic fibers.[11]

Application Workflow: Atomic Layer Deposition (ALD)

Caption: A typical workflow for depositing thin films using ALD.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A described protocol is only trustworthy if it accounts for its own inherent risks. The handling of this compound requires a deep understanding of its reactivity to ensure safety and experimental success.

-

Hazards:

-

Flammability: The compound is a flammable liquid and vapor.[1][6][14] All ignition sources must be eliminated from the handling area. Use explosion-proof equipment and non-sparking tools.[6][14][15]

-

Water Reactivity: It reacts with water and moisture in the air, liberating flammable and irritating dimethylamine gas.[6][10] This necessitates handling under an inert atmosphere (e.g., a glovebox or Schlenk line).[16]

-

Health Effects: Causes serious eye irritation, skin irritation, and may cause respiratory irritation upon inhalation.[1][6][10][14]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[6][10]

-

Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[6][10]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-certified combination organic vapor/amine gas respirator.[6][10]

-

Skin and Body: Wear suitable protective clothing to prevent skin contact.[6] An emergency eyewash and safety shower must be immediately accessible.[6]

-

-

Storage:

-

First Aid Measures:

-

After Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6]

-

After Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation develops.[6]

-

After Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[10]

-

After Ingestion: Do not induce vomiting. Seek immediate medical advice.[6]

-

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established aminolysis reactions.[11][17] All operations must be performed by trained personnel using a Schlenk line or in a glovebox under an inert atmosphere.

-

Reactor Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture.

-

-

Reactant Charging:

-

In a separate, dry flask, dissolve anhydrous dimethylamine in a suitable anhydrous solvent (e.g., n-hexane).

-

Transfer this solution to the dropping funnel via cannula transfer.

-

Charge the reaction flask with a solution of methyltrichlorosilane in the same anhydrous solvent.

-

-

Reaction Execution:

-

Cool the reaction flask to 0 °C using an ice bath to moderate the exothermic reaction.

-

Add the dimethylamine solution dropwise to the stirred methyltrichlorosilane solution over a period of 1-2 hours. A white precipitate of dimethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Filtration: Under an inert atmosphere, filter the reaction mixture through a sintered glass funnel to remove the solid dimethylamine hydrochloride byproduct. Wash the salt with additional anhydrous solvent to recover any trapped product.

-

Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Distillation: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at 55-56 °C at a pressure of 17 mmHg.[3][6]

-

-

Final Product Handling:

-

Transfer the purified, clear liquid product to a clean, dry, amber glass bottle or a stainless steel container under an inert atmosphere.

-

Seal the container tightly and store it according to the safety guidelines outlined in Section 5.

-

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Gelest, Inc. This compound Product Page. [Link]

-

Gelest, Inc. Tris(dimethylamino)silane - SAFETY DATA SHEET. [Link]

-

Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE Safety Information. [Link]

-

Amazon S3. sit8712.0 - this compound Safety Data Sheet. [Link]

-

PubChem, NIH. tris(N-methylamino)methyl-silane | C4H12N3Si | CID 18963660. [Link]

- Google Patents. CN103172653A - Preparation method of tri(dimethylamino) silicane.

- Google Patents. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.

-

Penn, B. G., Ledbetter, F. E., III, & Clemons, J. M. (1983). An improved process for preparing tris(N-methylamino)methylsilane monomer for use in producing silicon carbide-silicon nitride fibers. Industrial & Engineering Chemistry Product Research and Development, 22(3), 473-476. [Link]

-

NASA Technical Reports Server. George C. Marshall Space Flight Center, Huntsville, Alabama. [Link]

-

Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE Applications. [Link]

-

ResearchGate. Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS: 3768-57-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound - Gelest, Inc. [gelest.com]

- 4. TRIS(DIMETHYLAMINO)SILANE - Gelest, Inc. [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. 三(二甲氨基)硅烷 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 3768-57-8 [m.chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. gelest.com [gelest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. wimna.com [wimna.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]

An In-depth Technical Guide to Tris(dimethylamino)methylsilane: Properties, Synthesis, and Emerging Relevance in Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tris(dimethylamino)methylsilane (TDMAMS), a reactive organosilicon compound. Moving beyond a simple data sheet, this document synthesizes its core chemical principles, practical handling protocols, and explores its functional applications, with a particular focus on its relevance to materials science and the broader context of drug development through the lens of aminosilane chemistry.

Core Molecular and Physical Characteristics

This compound, with the CAS number 3768-57-8, is an organoaminosilane characterized by a central silicon atom bonded to three dimethylamino groups and one methyl group.[1][2][3] This structure imparts a unique combination of reactivity and functionality.

It is imperative to distinguish this compound (C7H21N3Si) from its close structural analog, Tris(dimethylamino)silane (TDMAS) (C6H19N3Si). The latter possesses a silicon-hydride (Si-H) bond in place of the silicon-methyl (Si-CH3) bond, leading to significant differences in reactivity and molecular weight.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H21N3Si | [1][2][3] |

| Molecular Weight | 175.35 g/mol | [1][2][3] |

| CAS Number | 3768-57-8 | [1] |

| Appearance | Straw-colored liquid | [1] |

| Density | 0.850 g/mL at 22 °C | [5] |

| Boiling Point | 55-56 °C at 17 mmHg | [5] |

| Melting Point | -11 °C | [5] |

| Flash Point | 30 °C | [5] |

| Refractive Index | 1.432 at 20 °C | [5] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of aminosilanes like TDMAMS typically involves the reaction of a chlorosilane with an amine. The primary challenge in these syntheses is managing the formation of amine hydrochloride salts as byproducts and controlling the reaction, which is often highly exothermic.

A common synthetic route involves the reaction of methyltrichlorosilane with an excess of methylamine in an inert solvent.[6] The excess amine serves both as a reactant and as a scavenger for the hydrochloric acid produced.

Caption: Generalized synthetic pathway for aminosilanes.

The Si-N bonds in TDMAMS are susceptible to hydrolysis. The compound reacts with water and other protic reagents, liberating dimethylamine. This reactivity is a key consideration for its handling and application, necessitating storage under a dry, inert atmosphere.[7] The amine groups can also catalyze the hydrolysis of siloxane bonds, a factor to consider in surface modification applications.[8]

Applications in Material Science and Potential in Drug Development

While direct applications of this compound in pharmaceuticals are not established, its role as a precursor and surface modification agent in material science provides a strong basis for its potential in drug development, particularly in drug delivery and biomedical devices.[9] The broader class of organosilicon compounds is recognized for its utility in these areas.[10][11][12][13]

Established Applications in Material Science

This compound and related aminosilanes are utilized in:

-

Surface Modification : Aminosilanes are widely used to functionalize surfaces, such as glass and metals, to improve adhesion for subsequent coatings or polymer applications.[14][15] The amino groups provide a reactive handle for further chemical transformations.

-

Precursors for Thin Films : In the semiconductor industry, aminosilanes are used as precursors for the deposition of silicon-based thin films, like silicon nitride or silicon carbonitride, via chemical vapor deposition (CVD) or atomic layer deposition (ALD).[4]

Emerging Relevance in Drug Development and Biomedical Applications

The properties of aminosilanes are highly relevant to the challenges in drug development and biomedical engineering:

-

Biocompatible Surfaces : Aminosilanes can be used to create biocompatible coatings on medical devices and implants, which can reduce rejection rates and improve patient outcomes.[9]

-

Drug Delivery Systems : Organosilicon compounds are explored for creating drug carriers like nanoparticles and microcapsules.[10][12] These systems can enhance drug stability and enable targeted or controlled release.[10] The functional groups on aminosilanes could serve as points of attachment for drug molecules or targeting ligands.

-

Enhanced Bioavailability : The incorporation of silicon-containing moieties can increase the lipophilicity and cellular uptake of therapeutic agents, potentially improving their bioavailability and efficacy.[11]

Caption: Potential pathways for TDMAMS in drug development.

Experimental Protocols and Handling

Given its reactivity, particularly with moisture, strict adherence to handling protocols is essential for both safety and experimental success.

Safety and Handling Protocol

This compound is a flammable liquid and is harmful if it comes into contact with skin, is inhaled, or swallowed.[16] It causes skin and eye irritation.[17]

Personal Protective Equipment (PPE):

-

Respiratory Protection : A NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[18]

-

Hand Protection : Neoprene or nitrile rubber gloves should be worn.[18]

-

Eye Protection : Chemical safety goggles are mandatory. Contact lenses should not be worn.[18]

-

Skin and Body Protection : A lab coat or chemical-resistant suit should be worn.[18]

Handling and Storage:

-

All manipulations should be conducted in a well-ventilated fume hood.[18]

-

Handle under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Keep away from heat, sparks, and open flames.[16]

-

Store in a tightly sealed container in a cool, dry place.[16]

-

Ground all containers and transfer equipment to prevent static discharge.[17]

General Procedure for Surface Functionalization

This protocol outlines a general method for modifying a silica-based surface (e.g., glass slide, silicon wafer) with an aminosilane.

Materials:

-

Substrate (e.g., glass slide)

-

Anhydrous toluene

-

This compound

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Substrate Cleaning : Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol) and then drying under a stream of nitrogen. An optional piranha etch or UV/ozone treatment can be used to generate hydroxyl groups on the surface.

-

Reaction Setup : Place the cleaned, dry substrate in a Schlenk flask and dry under vacuum with gentle heating. Backfill the flask with an inert gas.

-

Silanization : In a separate flask under an inert atmosphere, prepare a dilute solution (e.g., 1-5% v/v) of this compound in anhydrous toluene. Transfer this solution to the reaction flask containing the substrate via cannula or a gas-tight syringe.

-

Reaction : Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

-

Washing : Remove the substrate from the reaction solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.

-

Curing : Cure the functionalized substrate in an oven at a moderate temperature (e.g., 100-120 °C) for about an hour to promote covalent bond formation with the surface.

-

Storage : Store the functionalized substrate under vacuum or in a desiccator to prevent degradation of the aminosilane layer.

Conclusion

This compound is a reactive aminosilane with a well-defined set of physicochemical properties. Its primary utility lies in material science as a precursor for thin films and as a surface modification agent. For professionals in drug development, the true potential of this and similar aminosilanes lies in leveraging their unique chemistry to create advanced drug delivery systems and biocompatible materials. A thorough understanding of its reactivity and handling requirements is paramount to successfully harnessing its capabilities in these cutting-edge applications.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]

-

Gelest, Inc. This compound. Retrieved from [Link]

-

Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

ACS Publications. (2012). Organosilicon Molecules with Medicinal Applications. Retrieved from [Link]

-

Ereztech. Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]

-

ZM Silane Limited. (2025). Organosilicon Compounds | Silane Silicone Manufacturer. Retrieved from [Link]

-

PubMed. (2013). Organosilicon molecules with medicinal applications. Retrieved from [Link]

-

Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

-

Amazon S3. sit8712.0 - this compound. Retrieved from [Link]

- Google Patents. CN103172653A - Preparation method of tri(dimethylamino) silicane.

- Google Patents. US4474975A - Process for producing tris (N-methylamino) methylsilane.

- Google Patents. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.

-

AMERICAN ELEMENTS. Tris(dimethylamino)silane. Retrieved from [Link]

-

NASA Technical Reports Server. George C. Marshdl Space Flight Center, Hantsuille, Aldbdma. Retrieved from [Link]

-

SiSiB SILICONES. High-Quality Amino Silanes for Adhesion & Surface Treatment. Retrieved from [Link]

-

NIH. (2012). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]

-

PubChemLite. This compound (C7H21N3Si). Retrieved from [Link]

-

SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CAS: 3768-57-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. TRIS(DIMETHYLAMINO)SILANE - Gelest, Inc. [gelest.com]

- 5. This compound - Gelest, Inc. [gelest.com]

- 6. US4474975A - Process for producing tris (N-methylamino) methylsilane - Google Patents [patents.google.com]

- 7. gelest.com [gelest.com]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Are Aminosilane? How To Use It? [hskbrchemical.com]

- 10. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zmsilane.com [zmsilane.com]

- 13. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 14. silicorex.com [silicorex.com]

- 15. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. gelest.com [gelest.com]

An In-depth Technical Guide to Tris(dimethylamino)methylsilane

Introduction

Tris(dimethylamino)methylsilane, with the chemical formula C₇H₂₁N₃Si and CAS number 3768-57-8, is an organosilicon compound of significant interest in advanced materials science and synthetic chemistry.[1][2][3] As a member of the aminosilane family, it is characterized by a central silicon atom bonded to a methyl group and three dimethylamino groups. This unique structure imparts a high degree of reactivity, particularly its sensitivity to moisture, which is a defining characteristic of its chemistry.[4] This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in research and drug development who may leverage its unique characteristics for novel applications.

Physicochemical and Spectroscopic Profile

The utility of any chemical reagent begins with a firm understanding of its fundamental physical and spectroscopic properties. These data points are critical for designing experiments, ensuring safe handling, and interpreting results.

Physical Properties

This compound is a straw-colored, clear liquid with a characteristic acrid, amine-like odor.[5] Its physical properties are summarized in the table below, providing a quantitative basis for its handling and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂₁N₃Si | [1][2] |

| Molecular Weight | 175.35 g/mol | [2][5] |

| Appearance | Clear, straw-colored liquid | [5][6] |

| Density | 0.850 g/mL at 22 °C | [2][7] |

| Boiling Point | 55-56 °C at 17 mmHg | [7] |

| Melting Point | -11 °C | [1][7] |

| Flash Point | 30 °C | [7] |

| Refractive Index | 1.432 at 20 °C | [7][8] |

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, its structure allows for reliable prediction of its key spectroscopic features.

| Spectroscopy | Expected Signature |

| ¹H NMR | Two primary signals are expected: a singlet corresponding to the three protons of the Si-CH₃ group and a singlet for the eighteen protons of the three N(CH₃)₂ groups. The relative integration would be 1:6. |

| ¹³C NMR | Signals corresponding to the Si-CH₃ carbon and the N-CH₃ carbons would be present. |

| FTIR | Key absorbances would include C-H stretching frequencies (~2800-3000 cm⁻¹), Si-C stretching, and prominent Si-N stretching bands. The absence of a broad O-H band (~3200-3600 cm⁻¹) is a critical indicator of purity and absence of hydrolysis. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z = 175. Fragmentation would likely involve the loss of dimethylamino groups or methyl radicals. Predicted collision cross-section data is available, aiding in advanced mass spectrometry analysis.[9] |

Synthesis and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its silicon-nitrogen bonds. Understanding its synthesis and subsequent reactions is key to its application.

Synthesis Pathway

The most common and direct method for synthesizing this compound is through the aminolysis of methyltrichlorosilane with an excess of dimethylamine.[4] This reaction is a classic nucleophilic substitution at the silicon center.

Causality of Experimental Design: The reaction is typically performed in a non-polar, anhydrous solvent to prevent premature hydrolysis of the starting material and product. An excess of dimethylamine is used both as a reactant and as a base to sequester the hydrochloric acid byproduct, forming dimethylamine hydrochloride salt. The reaction is often run at low temperatures to control its exothermic nature.

Caption: Synthesis of this compound via aminolysis.

General Synthetic Protocol:

-

A reaction flask is charged with anhydrous solvent (e.g., hexane) and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Methyltrichlorosilane is added to the solvent.

-

Anhydrous dimethylamine is slowly introduced into the cooled solution. A white precipitate of dimethylamine hydrochloride will form.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The salt byproduct is removed by filtration under anhydrous conditions.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Core Reactivity: Hydrolysis

The defining characteristic of this compound is its extreme sensitivity to moisture. The Si-N bond is readily cleaved by water in a hydrolysis reaction.[4] This reaction is often vigorous and results in the formation of silanols, which can then condense to form siloxane oligomers or polymers, and liberates dimethylamine gas.[10]

Mechanism Insight: The hydrolysis proceeds via nucleophilic attack of water on the electrophilic silicon center. The dimethylamino groups are good leaving groups when protonated. This reactivity necessitates that the compound be handled and stored under a dry, inert atmosphere at all times.[10][11][12]

Caption: Reaction pathway for the hydrolysis of this compound.

Applications in Research and Development

While specific, widely published applications for the methyl-substituted variant are less common than for its close relative Tris(dimethylamino)silane (TDMAS), its chemical properties suggest utility in several key areas analogous to other aminosilanes.

-

Precursor for Materials Science: Like other aminosilanes, it can serve as a precursor for the deposition of thin films containing silicon, carbon, and nitrogen, potentially for silicon carbonitride (SiCN) materials via chemical vapor deposition (CVD) or atomic layer deposition (ALD). The related tris(N-methylamino)methylsilane is a known precursor for silicon carbide-silicon nitride fibers, highlighting the potential of this class of compounds.[13]

-

Surface Modification Agent: The high reactivity of the Si-N bonds allows for the functionalization of surfaces possessing hydroxyl groups (e.g., silica, metal oxides). The reaction grafts the methylsilyl group onto the surface, altering properties like hydrophobicity and adhesion.

-

Reagent in Organic Synthesis: Aminosilanes can act as silylating agents to protect functional groups or as non-nucleophilic bases in certain synthetic transformations.

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Profile

The compound presents multiple hazards that require careful management in a laboratory setting.

| Hazard Class | GHS Statement(s) | Notes |

| Flammability | H226: Flammable liquid and vapor | Keep away from ignition sources.[14] Use explosion-proof equipment.[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid all skin contact.[5] Prompt washing is essential after exposure.[10] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Can cause immediate or delayed severe irritation.[10] Always wear chemical goggles.[5] |

| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated area or fume hood.[14] Overexposure may cause coughing and nausea.[5] |

| Reactivity | Reacts with water, acids, alcohols, and oxidizing agents | Irritating fumes of dimethylamine may be generated upon exposure to water or flame.[5][10] |

Recommended Handling and Storage Protocol

Objective: To maintain the integrity of the chemical and ensure user safety by preventing unintended reactions, primarily hydrolysis.

Materials:

-

This compound

-

Inert gas source (Nitrogen or Argon) with manifold

-

Schlenk line or glove box

-

Dry, clean glassware

-

Anhydrous solvents

-

Syringes and needles

Procedure:

-

Inert Atmosphere is Mandatory: All handling of this compound must be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated place away from heat and ignition sources.[5][14] The container should be blanketed with an inert gas. Incompatible materials such as acids, alcohols, and water must be stored separately.[5]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required. This includes:

-

Hand Protection: Neoprene or nitrile rubber gloves.[5]

-

Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[5][10]

-

Skin and Body Protection: A flame-retardant lab coat and suitable protective clothing.[11]

-

Respiratory Protection: If working outside of a fume hood or if exposure is possible, a NIOSH-certified combination organic vapor-amine gas respirator is necessary.[5]

-

-

Dispensing: Use proper grounding procedures for the container to avoid static electricity buildup.[5] Use only non-sparking tools for transfers.[5][14] Liquid can be transferred via a cannula or a dry syringe.

-

Spill & Waste: In case of a spill, evacuate unnecessary personnel and remove all ignition sources.[5] Contain the spill with an inert absorbent material. Do not use water.[11] Dispose of waste in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive and versatile organosilicon compound. Its utility is intrinsically linked to the lability of its silicon-nitrogen bonds, which makes it a valuable precursor for materials synthesis and surface modification, but also dictates the need for stringent anhydrous handling conditions. For the discerning researcher, a thorough understanding of its properties, reactivity, and safety protocols is paramount to harnessing its full potential in the development of novel technologies and chemical entities.

References

-

Gelest, Inc. (2015). This compound - Safety Data Sheet. [Link]

-

Gelest, Inc. This compound - Product Page. [Link]

-

Ereztech. Tris(dimethylamino)silane - SAFETY DATA SHEET. [Link]

-

Gelest, Inc. SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Material Safety Data Sheet. [Link]

-

PubChem, National Institutes of Health. tris(N-methylamino)methyl-silane. [Link]

-

Gelest, Inc. via Amazon S3. This compound - Safety Data Sheet. [Link]

-

Ereztech. Tris(dimethylamino)silane | 3DMAS | C6H19N3Si. [Link]

-

Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE - Product Page. [Link]

-

Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(4), 350-381. [Link]

-

NASA Technical Reports Server. (1967). Synthesis of thermally stable polymers. [Link]

- Google Patents. (2021). CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.

-

Penn, B. G., Ledbetter, F. E., III, & Clemons, J. M. (1983). An Improved Process for Preparing Tris(N-methylamino)methylsilane Monomer for Use in Producing Silicon Carbide-Silicon Nitride Fibers. Industrial & Engineering Chemistry Product Research and Development, 22(3), 473-476. [Link]

-

Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]

-

PubChemLite, Université du Luxembourg. This compound (C7H21N3Si). [Link]

-

SpectraBase, Wiley. TRIS-METHYLSILANE - Optional[17O NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Portal. Tris(trimethylsilyl)silane, TTMSS. [Link]

-

NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

Sources

- 1. This compound | CAS: 3768-57-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 3768-57-8 [m.chemicalbook.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. gelest.com [gelest.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Gelest, Inc. [gelest.com]

- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 9. PubChemLite - this compound (C7H21N3Si) [pubchemlite.lcsb.uni.lu]

- 10. gelest.com [gelest.com]

- 11. wimna.com [wimna.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. s3.amazonaws.com [s3.amazonaws.com]

Tris(dimethylamino)methylsilane physical properties

An In-Depth Technical Guide to Tris(dimethylamino)methylsilane: Properties, Handling, and Applications

Introduction

This compound, with the chemical formula C₇H₂₁N₃Si, is an organoaminosilane compound recognized for its utility as a chemical intermediate.[1] Also known by synonyms such as Heptamethylsilanetriamine, it is a versatile precursor in various advanced material applications.[1] This guide offers a comprehensive overview of its core physical and chemical properties, detailed protocols for safe handling, and insights into its primary applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a clear, straw-colored liquid characterized by a pungent, acrid amine-like odor.[1] Its fundamental physical properties are critical for its application in controlled chemical processes, particularly in vapor deposition techniques.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂₁N₃Si | [1][2] |

| Molecular Weight | 175.35 g/mol | [1][2] |

| Appearance | Clear to straw-colored liquid | [1] |

| Odor | Acrid, Amine | [1] |

| Boiling Point | 55-56 °C @ 17 mmHg | [1][2] |

| Melting Point | < -11 °C | [1][2] |

| Freezing Point | < -11 °C | [1] |

| Density | 0.85 g/mL | [1][2] |

| Refractive Index | 1.432 (@ 20°C) | [1][2] |

| Vapor Pressure | < 5 mm Hg | [1] |

| Flash Point | 30 °C (86 °F) | [1][2][3] |

| Solubility | Reacts with water | [1] |

Chemical Properties and Reactivity

The utility of this compound is intrinsically linked to its chemical reactivity. Understanding these properties is paramount for its effective and safe use.

2.1 Stability and Storage The compound is stable when stored in sealed containers under a dry, inert atmosphere.[1][4] This is a critical storage requirement to prevent degradation and hazardous reactions.

2.2 Reactivity with Moisture A defining characteristic of this aminosilane is its high sensitivity to moisture. It readily reacts with water and moisture present in the air, a reaction that liberates flammable and odorous dimethylamine gas.[1][4][5] This hydrolytic instability necessitates handling the compound under anhydrous conditions.

2.3 Incompatible Materials To prevent hazardous reactions, this compound should be kept away from:

2.4 Hazardous Decomposition When exposed to heat, open flames, or incompatible materials, the compound can decompose.[1] Under fire conditions, it may produce irritating fumes of dimethylamine and organic acid vapors.[1][4]

Diagram: Hydrolysis of this compound

The following diagram illustrates the reaction of this compound with water, which breaks the Si-N bonds and releases dimethylamine.

Caption: Hydrolysis pathway of this compound.

Applications in Research and Development

The specific chemical properties of this compound make it a valuable precursor in materials science, particularly for thin-film deposition.

-

Vapor Deposition Precursor : It is widely used as an organosilicon source for the deposition of silicon-containing thin films, such as silicon oxynitride, carbonitride, nitride, and oxide. Its high volatility and thermal stability are advantageous for these processes.

-

Microelectronics and Semiconductors : The ability to deposit high-quality dielectric and barrier films at low temperatures (<150°C) makes it suitable for fabricating semiconductor devices.

-

Surface Modification : Silanes are employed to modify surfaces, altering properties like hydrophobicity or hydrophilicity.[2] This is crucial for creating anti-stiction coatings, improving pigment dispersion, and treating mineral surfaces for enhanced compatibility in composites.[2]

-

Advanced Materials : It serves as a silicon source for fabricating functionalized materials, including separators for Li-ion batteries and coatings for TiO₂ anodes in dye-sensitized solar cells.

Safety, Handling, and Experimental Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as a flammable liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

4.1 Personal Protective Equipment (PPE) Protocol

A self-validating system of personal protective equipment is essential to mitigate exposure risks.

-

Respiratory Protection : Always handle this chemical within a certified fume hood. For situations where exposure may exceed permissible limits, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is required.[1][4]

-

Eye and Face Protection : Wear chemical safety goggles.[1] Contact lenses should not be worn.[1][4]

-

Hand Protection : Use neoprene or nitrile rubber gloves.[1] Inspect gloves for integrity before each use.

-

Skin and Body Protection : Wear suitable protective clothing to prevent skin contact.[1] For tasks with a higher risk of splashing, flame-retardant antistatic protective clothing is recommended.[6][7]

-

Emergency Equipment : Ensure that emergency eye wash fountains and safety showers are immediately accessible in the work area.[1]

4.2 Safe Handling and Storage Workflow

The causality behind these steps is to prevent contact with air, moisture, and ignition sources.

Diagram: Safe Handling Workflow

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Ventilation : Always work in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of vapors.[1]

-

Inert Atmosphere : Due to its reactivity with air and moisture, handle and store the compound under an inert gas like nitrogen or argon.[6]

-

Static Discharge : This material is flammable. Ground and bond all containers and receiving equipment before initiating a transfer to prevent static electricity buildup.[1][6] Use explosion-proof electrical equipment.[1]

-

Tools : Use only non-sparking tools during transfer and handling.[1]

-

Avoid Contact : Avoid all eye and skin contact and do not breathe vapor or mist.[1]

-

Hygiene : Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[1]

Storage Conditions:

-

Keep containers tightly closed and stored in a cool, dry, and well-ventilated place.[1][6]

-

Store away from heat, sparks, and open flames.[1]

-

Ensure containers are stored separately from incompatible materials like acids, alcohols, and oxidizing agents.[1][4]

4.3 First Aid and Emergency Measures

-

Inhalation : May cause respiratory irritation, coughing, headache, and nausea.[1] Move the victim to fresh air immediately. If not breathing, provide artificial respiration and seek immediate medical attention.[6]

-

Skin Contact : Causes skin irritation.[1] Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Eye Contact : Causes serious eye irritation.[1] Immediately flush eyes thoroughly with water for at least 15 minutes, holding eyelids open.[1][6] Seek immediate medical attention.[6]

-

Ingestion : May be harmful if swallowed.[1] Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[6]

4.4 Spill and Fire Response

-

Spills : In case of a spill, remove all ignition sources.[1] Use an absorbent material to collect the spill, then place it in a suitable container for disposal using non-sparking tools.[1]

-

Firefighting : Use water spray, foam, carbon dioxide, or dry chemical as extinguishing media.[1] Firefighters should wear proper protective equipment, including respiratory protection, as irritating fumes can be generated upon exposure to water or flame.[1]

References

-

This compound - Safety Data Sheet. (2015-01-21). Gelest, Inc.[Link]

-

Tris(dimethylamino)silane - SAFETY DATA SHEET. Volatec.[Link]

-

SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Material Safety Data Sheet. (2016-09-15). Gelest, Inc.[Link]

-

This compound. Gelest, Inc.[Link]

-

Tris(dimethylamino)silane | 3DMAS | C6H19N3Si. Ereztech. [Link]

-

George C. Marshall Space Flight Center, Huntsville, Alabama - NASA Technical Reports Server. NASA. [Link]

-

Tris(dimethylsilyloxy)-methylsilane | C7H24O3Si4 | CID 4995393. PubChem. [Link]

Sources

Introduction: The Significance of Tris(dimethylamino)methylsilane

An In-depth Technical Guide to the Synthesis and Purification of Tris(dimethylamino)methylsilane

This compound (TDMAMS), with the chemical formula CH₃Si[N(CH₃)₂]₃, is an organoaminosilane that has garnered significant interest as a precursor in advanced materials science. Its unique combination of a silicon-methyl group and three dimethylamino ligands makes it a valuable molecule for the deposition of silicon-based thin films. Primarily, TDMAMS is utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes to create high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films.[1][2] These films are fundamental components in the fabrication of microelectronics, where TDMAMS's high reactivity and volatility are advantageous for creating conformal layers at low temperatures.[1]

The utility of this precursor is, however, critically dependent on its purity. Trace impurities, particularly metal ions and residual chlorides, can compromise the electrical properties of the final semiconductor device. Furthermore, the synthesis and handling of TDMAMS are complicated by its extreme sensitivity to moisture, which necessitates rigorously controlled, anhydrous, and inert atmospheric conditions.[3][4] This guide provides a detailed exploration of the synthesis, purification, and characterization of TDMAMS, grounded in established chemical principles and field-proven methodologies, to assist researchers in producing high-purity material suitable for demanding applications.

Part 1: Synthesis Methodologies - A Comparative Analysis

The formation of the silicon-nitrogen bond in TDMAMS is typically achieved via nucleophilic substitution at the silicon center. Two primary strategies have been established, each with distinct advantages and operational challenges.

Method A: Direct Aminolysis of Methyltrichlorosilane

This is the most direct and atom-economical approach, involving the reaction of methyltrichlorosilane (MTCS) with an excess of dimethylamine.

Reaction: CH₃SiCl₃ + 6 (CH₃)₂NH → CH₃Si[N(CH₃)₂]₃ + 3 (CH₃)₂NH₂⁺Cl⁻

The reaction mechanism involves the nucleophilic attack of the dimethylamine lone pair on the electrophilic silicon atom of MTCS. This process is repeated three times, displacing each chloride ligand. A crucial aspect of this synthesis is the use of at least two equivalents of dimethylamine for every equivalent of Si-Cl bond; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride salt.[5] The reaction is highly exothermic, and careful temperature control is essential to prevent side reactions and ensure safety.[1]

Method B: Lithiated Amine Salt Route

This method employs a pre-formed, highly nucleophilic lithium salt of dimethylamine to react with methyltrichlorosilane. This approach is often favored when aiming for electronic-grade purity, as it avoids the formation of ammonium salts that can be difficult to remove completely.[6]

Step 1 (Salt Formation): (CH₃)₂NH + n-BuLi → LiN(CH₃)₂ + C₄H₁₀ Step 2 (Substitution): CH₃SiCl₃ + 3 LiN(CH₃)₂ → CH₃Si[N(CH₃)₂]₃ + 3 LiCl

The use of an organolithium reagent like n-butyllithium (n-BuLi) quantitatively converts dimethylamine into lithium dimethylamide.[7] This potent nucleophile reacts cleanly with MTCS. While this method produces a more easily separable lithium chloride byproduct, it requires stringent anhydrous conditions and cryogenic temperatures (typically -78 °C) to control the high reactivity of the organolithium reagent.[6]

Comparative Overview

| Feature | Method A: Direct Aminolysis | Method B: Lithiated Amine Route |

| Reagents | Methyltrichlorosilane, Dimethylamine | Methyltrichlorosilane, Dimethylamine, n-Butyllithium |

| Byproduct | Dimethylammonium chloride ((CH₃)₂NH₂Cl) | Lithium Chloride (LiCl) |

| Conditions | Cooled (e.g., -30 to 0 °C), exothermic | Cryogenic (-78 °C), highly exothermic initial step |

| Advantages | Fewer reagents, lower cost, simpler setup. | Higher yield, cleaner reaction, easier byproduct filtration.[6] |

| Disadvantages | Byproduct can be difficult to filter; requires large excess of amine. | Requires expensive and hazardous organolithium reagent; strict cryogenic and anhydrous conditions are mandatory.[6] |

Part 2: Detailed Experimental Protocol (Direct Aminolysis)

This section provides a self-validating, step-by-step protocol for the synthesis of TDMAMS using the direct aminolysis method, which is generally more accessible for standard laboratory settings.

Safety Precautions

-

Hazards: TDMAMS is a flammable liquid and vapor. It is water-reactive, liberating flammable and irritating dimethylamine gas. It causes skin, eye, and respiratory irritation.[4][8] Methyltrichlorosilane is highly corrosive and reacts violently with water. Dimethylamine is a flammable and toxic gas.

-

Handling: All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[9] All glassware must be rigorously dried, and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory. Equipment should be properly grounded to prevent static discharge.[8]

Equipment and Reagents

| Equipment | Reagents |

| Four-neck round-bottom flask with magnetic stirrer | Methyltrichlorosilane (CH₃SiCl₃, ≥99%) |

| Pressure-equalizing dropping funnel | Anhydrous Dimethylamine ((CH₃)₂NH, gas or solution) |

| Low-temperature thermometer | Anhydrous inert solvent (e.g., Hexane or Toluene) |

| Gas inlet/outlet adapter with bubbler | Inert gas (Nitrogen or Argon, high purity) |

| Cooling bath (ice/salt or cryocooler) | Filter funnel and flask (for Schlenk filtration) |

| Fractional distillation apparatus |

Synthesis Workflow Diagram

Caption: Workflow for TDMAMS synthesis and purification.

Step-by-Step Methodology

-

Reactor Preparation: A 1 L four-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas line is assembled. The entire apparatus is flame-dried under a flow of nitrogen or argon to remove all traces of moisture.

-

Reagent Charging: The flask is charged with 500 mL of anhydrous hexane and cooled to approximately -30 °C in a cooling bath.[10] Anhydrous dimethylamine (approx. 100 g, 2.22 mol, 6.6 equivalents) is carefully condensed into or dissolved in the cooled solvent.

-

Reactant Addition: Methyltrichlorosilane (50 g, 0.334 mol, 1.0 equivalent) is added to the dropping funnel. The MTCS is then added dropwise to the vigorously stirred dimethylamine solution over 2-3 hours.

-

Temperature Control (Causality): The addition rate must be carefully controlled to maintain the internal reaction temperature below 0 °C.[10] This is critical because the reaction is highly exothermic.[1] Allowing the temperature to rise can lead to the formation of undesirable polymeric byproducts and increases safety risks.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 60 minutes to ensure the reaction goes to completion.[10] The mixture will appear as a thick white slurry due to the precipitated dimethylammonium chloride salt.

-

Isolation of Crude Product: The solid byproduct is separated from the liquid product solution by filtration under an inert atmosphere (e.g., using a Schlenk filter or a filter cannula). The filter cake should be washed with two portions of 50 mL of anhydrous hexane to recover any entrained product.

-

Solvent Removal: The solvent is removed from the combined filtrate and washes under reduced pressure using a rotary evaporator. This yields the crude TDMAMS product as a liquid.

Part 3: Purification by Fractional Distillation

For most applications, especially in microelectronics, the crude product must be rigorously purified. Fractional distillation is the most effective method for separating TDMAMS from residual solvent, unreacted starting materials, and any side-products.[1][11]

Purification Protocol

-

Setup: The crude TDMAMS is transferred to a distillation flask connected to a fractionating column (e.g., a Vigreux or packed column) under an inert atmosphere. The number of theoretical plates in the column should be sufficient to separate components with close boiling points; for electronic grade, 80-120 plates may be used.[1]

-

Distillation: The distillation is performed under atmospheric or slightly reduced pressure. The system is heated gradually.

-

Fraction Collection: Fractions are collected based on boiling point. A small forerun containing low-boiling impurities is discarded. The main fraction is collected at the boiling point of TDMAMS.

-

Self-Validation: The purity of the collected fraction should be monitored throughout the distillation using in-line or at-line analysis (e.g., GC) to ensure a sharp and stable boiling point, indicating a pure substance.

Distillation Parameters

| Parameter | Value | Rationale & Source |

| Boiling Point | 55-56 °C @ 17 mmHg | Physical property of the target compound.[12] |

| 145-148 °C @ atmospheric pressure | Physical property of the target compound.[1] | |

| Refractive Index (n²⁰D) | 1.432 | A quick check for product identity and purity.[12] |

| Recommended Column | Vigreux or packed column | Provides the necessary theoretical plates for efficient separation. |

| Atmosphere | Dry Nitrogen or Argon | TDMAMS is highly sensitive to moisture and air.[4] |

Part 4: Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step.

Reaction Mechanism Diagram

Caption: Nucleophilic substitution mechanism for TDMAMS synthesis.

Analytical Techniques

| Technique | Expected Result | Purpose |

| ¹H NMR | Two singlets: one for the Si-CH₃ protons (~0.2-0.4 ppm) and one for the N-(CH₃)₂ protons (~2.3-2.5 ppm). Integration ratio should be 3:18 (or 1:6). | Confirms molecular structure and checks for proton-containing impurities. (Expected shifts based on similar aminosilane structures). |

| GC-MS | A single major peak in the chromatogram. Mass spectrum showing the molecular ion peak (m/z = 175.15) and characteristic fragmentation patterns.[13] | Determines purity (area % in GC) and confirms molecular weight. |

| FTIR | Absence of N-H stretches (~3300-3500 cm⁻¹). Presence of Si-N and C-H stretches. | Confirms the absence of starting amine and the presence of key functional groups. |

| Karl Fischer Titration | Low water content (typically < 10 ppm for electronic grade). | Quantifies moisture content, which is critical for its application. |

Conclusion

The synthesis and purification of this compound is a well-established but technically demanding process. Success hinges on a deep understanding of the underlying reaction mechanism, meticulous control over reaction conditions—particularly temperature—and the rigorous exclusion of atmospheric moisture. The direct aminolysis route offers a scalable and cost-effective method, while fractional distillation remains the gold standard for achieving the high purity required for sensitive applications in the semiconductor industry. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can reliably produce high-quality TDMAMS for advanced materials development.

References

- CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane.

- CN103172653A - Preparation method of tri(dimethylamino) silicane.

-

Process for producing tris s(n-methylamino) methylsilane. NASA Technical Reports Server (NTRS). [Link]

-

Tris(dimethylamino)methane - Wikipedia. Wikipedia. [Link]

-

Safety Data Sheet - this compound. Gelest. [Link]

-

This compound (C7H21N3Si) - PubChem. PubChem. [Link]

-

Safety Data Sheet - Tris(dimethylamino)silane. Gelest. [Link]

-

TRIS(DIMETHYLAMINO)SILANE | - Gelest, Inc. Gelest. [Link]

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound | - Gelest, Inc. Gelest. [Link]

-

George C. Marshdl Space Flight Center, Hantsuille, Aldbdma - NASA Technical Reports Server. NASA Technical Reports Server. [Link]

-

Safety Data Sheet - this compound. Gelest. [Link]

-

Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A - DTIC. Defense Technical Information Center. [Link]

-

Tris(dimethylamino)silane | 3DMAS | C6H19N3Si - Ereztech. Ereztech. [Link]

-

Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

-

Preparation of aminomethyl functionalised silanes via an α-lithiated amine: From their synthesis, stability and crystal structures to stereochemical issues - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

-

(PDF) Grignard Reagents and Silanes - ResearchGate. ResearchGate. [Link]

- US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents.

-

Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes - ChemRxiv. ChemRxiv. [Link]

-

Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling - Arizona State University. Arizona State University Repository. [Link]

-

Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes - RSC Publishing. Royal Society of Chemistry. [Link]

-

The structure of this compound (TDMAMS). - ResearchGate. ResearchGate. [Link]

-

Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis - RSC Publishing. Royal Society of Chemistry. [Link]

-

UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. YouTube. [Link]

Sources

- 1. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

- 2. TRIS(DIMETHYLAMINO)SILANE - Gelest, Inc. [gelest.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. gelest.com [gelest.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]

- 7. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. wimna.com [wimna.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. youtube.com [youtube.com]

- 12. This compound - Gelest, Inc. [gelest.com]

- 13. PubChemLite - this compound (C7H21N3Si) [pubchemlite.lcsb.uni.lu]

A Comprehensive Safety and Handling Guide for Tris(dimethylamino)methylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)methylsilane (TDMAMS), identified by CAS number 3768-57-8, is an organoaminosilane compound utilized as a chemical intermediate in various research and industrial applications.[1] Its unique chemical structure and reactivity profile make it a valuable reagent. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses associated with this compound, designed to empower researchers to work with this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling.[1]

GHS Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[1]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1]

The primary hazards are associated with its flammability and its reactivity with moisture. Upon contact with water or moisture in the air, it liberates dimethylamine, which is also a hazardous substance.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H21N3Si | [1] |

| Molecular Weight | 175.35 g/mol | [1] |

| Appearance | Clear to straw-colored liquid | [1] |

| Odor | Acrid, amine-like | [1] |

| Boiling Point | 55 - 56 °C @ 17 mm Hg | [1] |

| Flash Point | 30 °C | [1] |

| Density | 0.85 g/mL | |

| Solubility | Reacts with water | [1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust.[1][2] This is crucial to prevent the accumulation of flammable and irritating vapors.[1]

-

Inert Atmosphere: Due to its reactivity with moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is essential to maintain its stability and prevent the release of dimethylamine.[1][2]

-

Grounding: To prevent the build-up of static electricity, which can be an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1] Use of explosion-proof electrical equipment is also recommended.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required.[1][2] Contact lenses should not be worn.[1][2] A face shield may be necessary for operations with a higher risk of splashing.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact.

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][2] A lab coat is the minimum requirement, and for larger quantities or more hazardous operations, chemical-resistant aprons or suits may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator should be used.[1][2]

Caption: Mandatory PPE workflow before handling this compound.

Storage Requirements

-

Containers: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

-

Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and water.[1][2]

-

Inert Atmosphere: For long-term stability, store under a dry inert atmosphere.[1][2]

Emergency Procedures

Prompt and correct response to emergencies is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical advice if feeling unwell. | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation occurs. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

Symptoms of Overexposure:

-

Inhalation: May cause respiratory irritation, coughing, headache, and nausea.[1]

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

Fire and Explosion Response

This compound is a flammable liquid and vapor.[1]

-

Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]

-

Firefighting Procedures: Firefighters should wear full protective equipment, including self-contained breathing apparatus.[1] Use water spray to cool exposed containers.[1] Be aware that irritating fumes of dimethylamine and organic acid vapors may be generated when the material is exposed to water or open flame.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Remove all ignition sources.[1] Ensure adequate ventilation. Wear appropriate PPE.

-

Containment and Clean-up: Clean up spills as soon as possible.[1] Use an absorbent material to collect the spill.[1] Use only non-sparking tools for cleanup.[1] Place the absorbed material into a suitable container for disposal.[1]

-

Environmental Precautions: Prevent entry into sewers and public waters.[1]

Caption: Step-by-step workflow for responding to an accidental spill.

Toxicological Information

The toxicological data for this compound is limited, but it is known to be harmful.

-

Acute Toxicity: Harmful if swallowed.[3] Toxic in contact with skin.[3] Harmful if inhaled.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service.[4] One suggested method for disposal involves hydrolyzing the material by mixing it with water in a fume hood. The aqueous layer containing dimethylamine should then be neutralized with hydrochloric acid. The organic layer may be incinerated.[2]

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and appropriate precautions are taken. This guide provides a framework for researchers and professionals to develop robust safety protocols for the handling, storage, and disposal of this compound. Adherence to these guidelines, in conjunction with a strong safety culture, is essential for protecting personnel and the environment.

References

-

This compound - Safety Data Sheet. Gelest, Inc.

-

Chemical Safety Data Sheet MSDS / SDS - TRIS(DIMETHYLAMINO)SILANE - ChemicalBook.

-

SIT8714.1 TRIS(DIMETHYLAMINO)SILANE - Safety Data Sheet. Gelest, Inc.

-

Tris(dimethylamino)silane - SAFETY DATA SHEET. NOVA-KEM.

-

TRIS(DIMETHYLAMINO)SILANE - Safety Data Sheet. Gelest, Inc.

-

Ereztech LLC SI2897 Safety Data Sheet. Ereztech LLC.

-

This compound. Gelest, Inc.

-

Tris(dimethylamino)silane packaged for use in deposition systems. Sigma-Aldrich.

-

Tris(dimethylamino)silane | 3DMAS | C6H19N3Si. Ereztech.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

5'-O-(tert-Butyldimethylsilyl)thymidine - SAFETY DATA SHEET.

-

tris(N-methylamino)methyl-silane | C4H12N3Si | CID 18963660 - PubChem. NIH.

-

A Study of Trimethylsilane (3MS) and Tetramethylsilane (4MS) Based α-SiCN:H/α-SiCO:H Diffusion Barrier Films. ResearchGate.

Sources

An In-Depth Technical Guide to the Reactivity of Tris(dimethylamino)methylsilane with Protic Solvents

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Date: January 21, 2026Executive Summary

Tris(dimethylamino)methylsilane is a versatile organoaminosilane with significant applications in organic synthesis and materials science. Its reactivity is characterized by the labile silicon-nitrogen bonds, making it highly susceptible to cleavage by protic solvents. This guide provides a comprehensive analysis of the mechanistic pathways, kinetic influences, and practical experimental methodologies for studying these reactions. A thorough understanding of its reactivity with substances like alcohols and water is critical for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

Introduction: Unpacking the Molecular Architecture and Reactivity of this compound

This compound, systematically named N,N,N',N',N'',N'',1-heptamethylsilanetriamine, possesses the chemical formula C7H21N3Si.[1] Its molecular structure features a central silicon atom bonded to a methyl group and three dimethylamino groups. This arrangement imparts distinct electronic and steric properties that govern its chemical behavior.

The silicon-nitrogen (Si-N) bonds are the primary sites of reactivity. These bonds are susceptible to hydrolysis, readily reacting with moisture to form more stable siloxane bonds.[2] This high moisture sensitivity necessitates handling in a dry, inert atmosphere to prevent decomposition.[2][3] The reaction with protic solvents, in general, leads to the cleavage of the Si-N bond and the formation of a new bond between silicon and the nucleophilic part of the solvent, liberating dimethylamine as a byproduct.[3]

Core Reactivity with Protic Solvents: A Mechanistic Deep Dive

The fundamental reaction of this compound with a protic solvent (H-X) is a nucleophilic substitution at the silicon center. The protic solvent molecule attacks the silicon atom, leading to the displacement of a dimethylamino group.